molecular formula C10H14N4O4 B4958935 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid

1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B4958935
M. Wt: 254.24 g/mol
InChI Key: GUCYUWUVYYQRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid, also known as MK-2206, is a potent and selective allosteric inhibitor of Akt. Akt is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell survival, proliferation, and metabolism. The dysregulation of Akt signaling has been implicated in the development and progression of various human diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, the development of Akt inhibitors, such as MK-2206, has attracted significant attention in the scientific community.

Mechanism of Action

1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid exerts its inhibitory effect on Akt by binding to a specific site on the protein, known as the allosteric site. This binding induces a conformational change in Akt, which prevents its activation and downstream signaling. By inhibiting Akt, 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can block the survival and growth signals that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism by which it inhibits their growth and survival. In addition, 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can also inhibit cell cycle progression and angiogenesis (the formation of new blood vessels), which are critical processes for tumor growth and metastasis. Furthermore, 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been shown to modulate glucose metabolism and insulin sensitivity, which are important factors in the development and progression of diabetes.

Advantages and Limitations for Lab Experiments

1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments, including its high selectivity and potency for Akt inhibition, as well as its ability to induce apoptosis in cancer cells. However, there are also some limitations to its use, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid and other Akt inhibitors. One area of focus is the identification of biomarkers that can predict the response to Akt inhibition in cancer patients. Another area of interest is the development of combination therapies that can enhance the efficacy of Akt inhibitors and overcome resistance mechanisms. Moreover, the potential use of Akt inhibitors in combination with immunotherapy is also being investigated as a promising approach for cancer treatment.

Synthesis Methods

1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can be synthesized using a series of chemical reactions starting from commercially available starting materials. The synthesis involves the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then reacted with 4-morpholinylamine to form 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid. The synthesis of 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been described in detail in several scientific publications.

Scientific Research Applications

1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. Several studies have demonstrated that 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid can inhibit the growth and survival of cancer cells in vitro and in vivo. 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models. Moreover, 1-methyl-5-[(4-morpholinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid has been investigated for its potential use in the treatment of diabetes, cardiovascular diseases, and other disorders.

properties

IUPAC Name

1-methyl-5-(morpholin-4-ylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c1-13-8(7(6-11-13)10(16)17)9(15)12-14-2-4-18-5-3-14/h6H,2-5H2,1H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCYUWUVYYQRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(morpholin-4-ylcarbamoyl)-1H-pyrazole-4-carboxylic acid

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